Trifarotene
Overview
Description
Trifarotene is a fourth-generation retinoid, specifically a selective retinoic acid receptor (RAR)-γ agonist. It is primarily used for the topical treatment of acne vulgaris and has shown efficacy in treating congenital ichthyosis . This compound was first approved for medical use in the United States in October 2019 .
Mechanism of Action
Target of Action
Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ) . It has significantly less activity at RAR-β and RAR-α . RAR-γ is the most common RAR found in the skin .
Mode of Action
This compound exerts its effects via agonism at retinoid receptors . This interaction results in the dimerization of the receptor . The resulting receptor-ligand dimer binds to specific DNA regulatory sequences, known as retinoic acid response elements (RAREs) , in the promoter regions of retinoid-responsive genes .
Biochemical Pathways
The binding of this compound to RAR-γ leads to alterations in downstream gene expression . These alterations are the principal way through which this compound exerts its anti-inflammatory, comedolytic, and depigmenting actions . The activation of RAR-γ by this compound also results in an increased expression of transglutaminase 1, promoting keratinocyte cohesion .
Pharmacokinetics
This compound is a topical retinoid, indicating that it is applied externally and acts primarily on the skin . It is active and stable in keratinocytes but is rapidly metabolized by human hepatic microsomes . This rapid metabolism predicts improved safety for this compound .
Result of Action
The molecular and cellular effects of this compound’s action include modulation of various processes such as epidermal differentiation, proliferation, stress response, and retinoic acid metabolism . It also has a unique ability to modulate cell adhesion, optimize transepidermal water loss, and reduce the activity of membrane metalloendopeptidases .
Action Environment
Environmental factors such as stress and diet can influence the development of acne in susceptible individuals . As this compound is used in the treatment of acne, these factors may also influence its action, efficacy, and stability. Additionally, this compound may result in photosensitivity, so patients should be cautioned to avoid excess sun exposure and to use sunscreen and/or protective clothing if exposure is unavoidable .
Biochemical Analysis
Biochemical Properties
Trifarotene is a potent and selective agonist of RAR-γ . It has significantly less activity at RAR-β and RAR-α . The activation of these receptors leads to the modulation of various genes involved in acne pathogenesis .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those involved in acne pathogenesis . It affects genes involved in cellular migration, inflammation, and reorganization of the cellular matrix . It also downregulates pro-fibrotic macrophages .
Molecular Mechanism
This compound works by binding to retinoic acid receptors, particularly RAR-γ . This binding results in the formation of a receptor-ligand dimer that binds to specific DNA regulatory sequences in the promoter regions of retinoid-responsive genes . This leads to changes in gene expression and ultimately influences the biochemical pathways involved in acne pathogenesis .
Temporal Effects in Laboratory Settings
This compound is rapidly metabolized in human hepatocytes, but remains stable in keratinocytes . Its observed half-life in human keratinocytes is >24 hours, whereas the half-life in human liver microsomes is approximately 5 minutes .
Metabolic Pathways
This compound is rapidly metabolized, primarily by CYP2C9, CYP3A4, CYP2C8, and to a lesser extent, CYP2B6 . This rapid metabolism occurs in human hepatocytes .
Transport and Distribution
This compound penetrates the skin with an exponential distribution from the stratum corneum to the rest of the epidermis and dermis . It also penetrates the pilosebaceous unit . This compound is greater than 99.9% bound to plasma proteins .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely localizes to the nucleus of cells where it binds to retinoic acid receptors and influences gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifarotene involves several key steps, including halogenation, substitution, and Miyaura-Ishiyama boronylation reactions. The process starts with commercially available 2-tert-butyl aniline, which undergoes halogenation and substitution to form a key intermediate. This intermediate is then subjected to Miyaura-Ishiyama boronylation to yield this compound .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process avoids harsh reaction conditions and does not require column chromatography, making it efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Trifarotene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functional modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The primary product of these reactions is this compound itself, which is further processed to achieve the desired purity and efficacy .
Scientific Research Applications
Trifarotene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying selective RAR-γ agonists.
Biology: Investigated for its role in cellular differentiation and proliferation.
Medicine: Primarily used for treating acne vulgaris and congenital ichthyosis.
Industry: Utilized in the formulation of dermatological creams and treatments.
Comparison with Similar Compounds
Tretinoin: A first-generation retinoid with broader RAR activity.
Adapalene: A third-generation retinoid with selective RAR-β and RAR-γ activity.
Tazarotene: Another third-generation retinoid with activity on RAR-β and RAR-γ.
Uniqueness of Trifarotene: this compound is unique due to its high selectivity for RAR-γ, which enhances its efficacy and reduces side effects compared to other retinoids. This selectivity makes it particularly effective for treating acne vulgaris and congenital ichthyosis .
Biological Activity
Trifarotene is a novel retinoid, specifically a selective agonist of the retinoic acid receptor gamma (RAR-γ), which has gained attention for its therapeutic potential in dermatology, particularly in treating acne vulgaris. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound operates primarily through its action on RAR-γ, leading to several downstream effects:
-
Gene Expression Modulation : Upon binding to RAR-γ, this compound induces dimerization of the receptor, which then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes. This process alters the expression of genes involved in:
- Epidermal Differentiation and Proliferation : Enhancing keratinocyte turnover and improving skin texture.
- Inflammation : Exhibiting anti-inflammatory properties by downregulating pro-inflammatory cytokines.
- Comedolytic Activity : Reducing the formation of comedones by altering keratinization processes and weakening cell adhesion among keratinocytes .
- Pathway Influences : this compound has been shown to influence pathways related to:
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties:
- Half-Life : The half-life in human keratinocytes is over 24 hours, while it is rapidly metabolized in liver microsomes with a half-life of approximately 5 minutes. This suggests a favorable safety profile due to minimal systemic exposure .
- Metabolism : Primarily metabolized by cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP2C8. The systemic absorption is minimal, with significant protein binding (99.9%) .
Clinical Efficacy
This compound has been evaluated in various clinical studies for its efficacy in treating acne:
- Long-Term Safety and Efficacy Study : A 52-week study involving 453 patients demonstrated that this compound cream (50 µg/g) was effective for both facial and truncal acne. The success rates for Investigator Global Assessment (IGA) improved from 26.6% at Week 12 to 65.1% at Week 52 .
- Combination Therapy Study : A randomized controlled trial assessed this compound combined with doxycycline for severe acne. Results indicated significant reductions in inflammatory lesions compared to placebo .
Table 1: Summary of Clinical Study Findings
Study Type | Duration | Patient Count | Success Rate (IGA) | Adverse Events (%) |
---|---|---|---|---|
Long-Term Safety Study | 52 weeks | 453 | 65.1% at Week 52 | 12.6% |
Combination Therapy Trial | 12 weeks | Not specified | Significant reduction in lesions | Not specified |
Safety Profile
This compound is generally well-tolerated:
- Adverse Effects : Most reported adverse events were mild or moderate and primarily related to local skin irritation during the initial treatment phase . Serious adverse events were rare.
- Demographics : The majority of participants in clinical trials were adolescents and young adults, indicating its suitability for younger populations .
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world scenarios:
- Case Study on Efficacy : A patient with moderate acne showed a significant reduction in both inflammatory and non-inflammatory lesions after 12 weeks of treatment with this compound cream.
- Safety Observations : Another case reported mild erythema that resolved after adjusting the frequency of application, underscoring the importance of individualized treatment regimens.
Properties
IUPAC Name |
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBCDACCJCDGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237781 | |
Record name | Trifarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs). Agonism at retinoic acid receptors results in dimerization, and the resulting receptor-ligand dimer binds to specific DNA regulatory sequences (retinoic acid response elements, or RAREs) in the promotor regions of retinoid-responsible genes. Downstream alterations to gene expression induced by binding to these regions is the principle mechanism through which trifarotene exerts its comedolytic, anti-inflammatory, and depigmenting effects. Like other retinoids, trifarotene influences the expression of a number of genes involved in retinoid metabolism, epidermal differentiation/proliferation, and epidermal response to stress. In addition, trifarotene appears to modulate retinoid-mediated pathways involved in proteolysis, skin hydration, and cell adhesion - modulation of these additional pathways has not been observed with other retinoids and may therefore be unique to trifarotene. | |
Record name | Trifarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
895542-09-3 | |
Record name | 3′′-(1,1-Dimethylethyl)-4′-(2-hydroxyethoxy)-4′′-(1-pyrrolidinyl)[1,1′:3′,1′′-terphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895542-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifarotene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trifarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIFAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8RN2W0HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
245C | |
Record name | Trifarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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